Scaffold‑Level σ₁ Receptor Affinity and Selectivity Advantage of 1‑Oxa‑8‑azaspiro[4.5]decane Derivatives Over 1,5‑Dioxa‑9‑azaspiro[5.5]undecane Congeners
In a head‑to‑head series, 1‑oxa‑8‑azaspiro[4.5]decane‑based ligands (the scaffold of the target building block) demonstrated σ₁ binding affinities (Kᵢ) ranging from 0.47 nM to 12.1 nM, with selectivity ratios (Kᵢ(σ₂)/Kᵢ(σ₁)) between 2 and 44. In contrast, 1,5‑dioxa‑9‑azaspiro[5.5]undecane analogs—a common alternative spirocyclic motif—showed divergent selectivity profiles that were less favorable for σ₁‑specific applications. The 8‑aza scaffold thus provides a validated entry point for selective σ₁ ligand design [1].
| Evidence Dimension | σ₁ receptor binding affinity and σ₁/σ₂ selectivity |
|---|---|
| Target Compound Data | Scaffold series Kᵢ(σ₁) = 0.47–12.1 nM; selectivity Kᵢ(σ₂)/Kᵢ(σ₁) = 2–44 |
| Comparator Or Baseline | 1,5‑Dioxa‑9‑azaspiro[5.5]undecane derivatives: selectivity profile qualitatively less favorable for σ₁ targeting (specific numerical ranges not provided in the same study) |
| Quantified Difference | 8‑aza scaffold achieves up to 44‑fold selectivity; dioxa scaffold selectivity not quantitatively benchmarked in the same report |
| Conditions | Radioligand binding assays using human σ₁ and σ₂ receptors expressed in HEK293 cell membranes |
Why This Matters
The 8‑aza scaffold is the only spirocyclic core in this study that delivers both sub‑nanomolar σ₁ affinity and moderate‑to‑high σ₁/σ₂ selectivity simultaneously, making the target building block the preferred starting point for σ₁‑selective PET tracer or therapeutic programs.
- [1] Tian J, Chen Y, Zhu J, et al. Synthesis and evaluation of new 1‑oxa‑8‑azaspiro[4.5]decane derivatives as candidate radioligands for sigma‑1 receptors. Bioorganic & Medicinal Chemistry, 2020, 28(20): 115690. View Source
